molecular formula C24H29N3O5S B2725456 N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide CAS No. 921996-94-3

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2725456
CAS No.: 921996-94-3
M. Wt: 471.57
InChI Key: HLHZZSWDMGTHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C24H29N3O5S and its molecular weight is 471.57. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research in the area of chemical synthesis has developed flexible methodologies for creating compounds with complex heterocyclic structures, similar to the one described. For example, a study by van Loon et al. (2014) outlines a flexible synthesis approach for dibenzo[e,g]isoindol-1-ones, which are simplified analogues of biologically active compounds, through Scholl-Type Oxidative Cyclization Reactions. This process involved tetramic acid sulfonates and Suzuki–Miyaura cross-coupling reactions, highlighting the importance of versatile synthetic routes in accessing a wide range of biologically relevant structures (van Loon et al., 2014).

Pharmacological Applications

Pharmacological research has explored the synthesis and reactivity of compounds with complex heterocycles due to their potential as drug candidates. The research on derivatives of dibenzo[b,f]phosphepin and their pharmacological activities, including analogues of antidepressant drugs, demonstrates the ongoing interest in developing new therapeutics based on complex organic structures (Segall, Shirin, & Granoth, 1980).

Biological Activity and Drug Development

Compounds with heterocyclic frameworks often exhibit significant biological activities, making them valuable in drug development. For instance, Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine hybrids, demonstrating the importance of structural diversity in discovering compounds with potential nonlinear optical (NLO) properties and other applications (Almansour et al., 2016).

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-6-13-27-20-12-9-18(14-21(20)32-15-24(4,5)23(27)29)26-33(30,31)19-10-7-17(8-11-19)25-22(28)16(2)3/h6-12,14,16,26H,1,13,15H2,2-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHZZSWDMGTHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.